

Application Notes and Protocols: Dosage Determination of Avilamycin for Swine Growth Promotion

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Compound of Interest

Compound Name: Avilamycin C

Cat. No.: B1603780

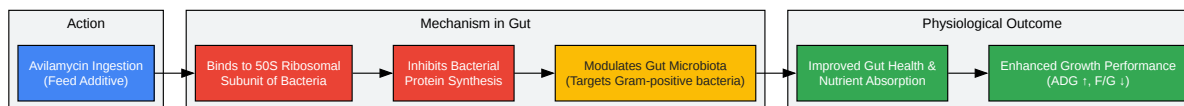
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Avilamycin is an orthosomycin antibiotic produced by the fermentation of *Streptomyces viridochromogenes*[1][2]. It is utilized in veterinary medicine as a feed additive to enhance growth rates and improve feed efficiency in livestock, particularly swine and poultry[2][3]. Avilamycin's efficacy is primarily attributed to its activity against Gram-positive bacteria, which helps in maintaining a healthy gut environment and preventing enteric diseases caused by pathogens like *Clostridium perfringens*[1][2][4]. These application notes provide a comprehensive overview of the dosage determination for Avilamycin in swine, summarizing key performance data and detailing experimental protocols for its evaluation.

Mechanism of Action

Avilamycin functions by inhibiting bacterial protein synthesis[3][5]. It binds to the 50S ribosomal subunit, specifically targeting domain V of the 23S rRNA, which prevents the formation of peptide bonds and halts bacterial growth and replication[3][6]. This targeted action modulates the gastrointestinal microbiota, reducing the load of detrimental microbes and thereby improving nutrient absorption and overall gut health[2]. This leads to enhanced growth performance, reflected in improved average daily gain (ADG) and feed-to-gain ratio (F/G)[2][7].



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Caption: Logical flow of Avilamycin's mechanism for swine growth promotion.

Application Notes

Recommended Dosage for Growth Promotion

The optimal dosage of Avilamycin varies depending on the growth stage of the pigs.

- Starter Pigs (up to 4 months): A concentration of 20-40 mg/kg of feed is effective[4][8]. Doses of 40 mg/kg have been shown to significantly improve daily weight gain by approximately 5.6% in this age group[8].
- Grower/Finisher Pigs (4-6 months): A concentration of 10-20 mg/kg of feed is recommended for improving weight gain[8]. For improving the feed conversion ratio, the effective dose range is between 10 to 60 mg/kg (ppm)[9][10]. For improving average daily gain, the effective dose range is 5 to 10 mg/kg[9][10].

Performance Data Summary

A comprehensive analysis from a series of 12 trials involving 1,710 growing-finishing swine evaluated the dose-response of Avilamycin. The results are summarized below.

Table 1: Effect of Various Levels of Avilamycin on Growing-Finishing Swine Performance

Treatment (mg/kg feed)	Average Daily Gain (g)	Average Daily Feed Intake (kg)	Feed-to-Gain Ratio (F/G)
0 (Control)	749	2.38	3.17
5	763	2.40	3.15
10	767	2.39	3.12
20	769	2.41	3.13
40	771	2.38	3.09
60	771	2.38	3.09

Data sourced from a pooled analysis of 12 trials[9][10][11].

Pigs fed Avilamycin at concentrations of 5, 10, 20, 40, or 60 ppm showed a significant increase in Average Daily Gain (ADG) compared to the control group[10]. Furthermore, concentrations of 10 ppm and higher resulted in a significant improvement in the feed-to-gain ratio (F/G)[10].

Experimental Protocols

Protocol 1: Dose-Response Growth Promotion Trial

This protocol outlines a method for determining the efficacy and optimal dosage of Avilamycin for growth promotion in a commercial setting.

Objective: To evaluate the effect of different dietary concentrations of Avilamycin on the ADG, ADFI, and F/G of growing-finishing swine.

1. Animals and Housing:

- Use a statistically significant number of pigs (e.g., >1,000 crossbred pigs) from a single source to minimize genetic variation[10].
- House pigs in pens in a climate-controlled facility, with ad libitum access to feed and water[12].
- Allow for an acclimation period of 7-10 days before the trial begins.

2. Experimental Design:

- Employ a randomized complete block design, with blocking based on initial body weight[10].
- Randomly assign pens to dietary treatment groups.
- Example Treatment Groups: 0 (Control), 10, 20, 40, and 60 mg/kg Avilamycin in the feed[10].

3. Diets:

- Formulate basal diets (e.g., corn-soybean meal) to meet or exceed NRC nutrient requirements[12].
- Prepare medicated feeds by thoroughly mixing the specified amount of Avilamycin premix into the basal diet[1]. It is recommended to first mix the premix with a small amount of feed (20-50 kg) before incorporating it into the final bulk mixture[1].

4. Data Collection and Measurements:

- Individually weigh pigs at the start of the trial and at regular intervals (e.g., every 21 or 28 days) until completion[12].
- Record feed additions to each pen to calculate average daily feed intake (ADFI).
- Calculate ADG and F/G for each period and for the overall trial duration.

5. Statistical Analysis:

- Analyze the data using ANOVA appropriate for a randomized complete block design.
- Use polynomial contrasts to test for linear and quadratic effects of the dosage.
- Employ linear plateau or broken-line regression analysis to determine the effective dose range[9][10].

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Caption: Experimental workflow for a swine growth promotion trial.

Protocol 2: Pharmacokinetic (PK) Study in Ileal Contents

This protocol is designed to determine the concentration and behavior of Avilamycin in the gastrointestinal tract, its primary site of action.

Objective: To characterize the pharmacokinetic parameters of Avilamycin in swine ileal contents following oral administration.

1. Animals and Surgical Preparation:

- Use a small number of healthy pigs (e.g., 6-8) fitted with a T-shaped ileal cannula to allow for repeated sampling of intestinal contents[5].
- Allow pigs to recover fully from surgery (approx. 2 weeks) in individual metabolism crates before the study[5].

2. Drug Administration and Dosing:

- Fast pigs for 36 hours (food) and 12 hours (water) prior to dosing to standardize gut conditions[5].
- Administer a single oral dose of Avilamycin (e.g., 4 mg/kg body weight)[5].

3. Sample Collection:

- Collect ileal content samples through the cannula at predefined time points (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 36, and 48 hours post-administration)[5].
- Immediately place samples on ice and store at -20°C or lower until analysis[5].

4. Analytical Method:

- Extract Avilamycin from the ileal content samples using an appropriate solvent mixture (e.g., chloroform:acetone)[5].
- Quantify the concentration of Avilamycin using High-Performance Liquid Chromatography (HPLC)[5].
- The method should have a validated limit of quantitation (LOQ), for example, 0.1 µg/mL in ileal content[5].

5. Pharmacokinetic Analysis:

- Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters from the concentration-time data[5].
- Key parameters include: Maximum Concentration (C_{max}), Time to Maximum Concentration (T_{max}), and Area Under the Curve (AUC_{0–24h})[5]. A study reported a C_{max} of 146.30 µg/mL and an AUC_{0–24h} of 428.62 h*µg/mL in ileal content after a 4 mg/kg oral dose[5].

Protocol 3: Gut Microbiota Response Evaluation

This protocol provides a framework for assessing how Avilamycin modulates the swine gut microbial community.

Objective: To evaluate the effect of dietary Avilamycin on the composition and metabolic activity of the gastrointestinal microbiota in weaned pigs.

1. Animals and Diets:

- Use early-weaned pigs (e.g., 18-22 days old) randomly assigned to treatment groups[13][14].
- Treatment Groups: Control (basal diet) vs. Avilamycin (e.g., 0.04% or 400 ppm Avilamycin mixed in the control diet)[13][14].
- Feed the respective diets for a set period (e.g., 2-3 weeks).

2. Sample Collection:

- At the end of the experimental period, euthanize a subset of pigs from each treatment group[13][14].
- Aseptically collect content samples from different sections of the gastrointestinal tract (GIT), such as the jejunum, cecum, and colon[13][14].
- Store samples immediately at -80°C for DNA extraction.

3. Microbiological Analysis:

- Extract total bacterial DNA from the intestinal content samples using a commercial kit.
- Use quantitative PCR (qPCR) to measure the total bacterial load and the abundance of specific bacterial groups (e.g., Lactobacilli, Enterobacteriaceae) using targeted 16S rRNA gene primers[13][14].
- Analyze the data to determine changes in bacterial populations and ratios (e.g., Lactobacilli:Enterobacteria ratio) between the control and Avilamycin-treated groups[13][14]. Studies suggest Avilamycin may not reduce total bacterial counts but rather alters the ecological structure of the microbial community[13][14].

4. Analysis of Metabolic Activity (Optional):

- Analyze samples for microbial metabolites (e.g., purine bases, short-chain fatty acids) to assess changes in the metabolic activity of the gut microbiota[13][14].

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